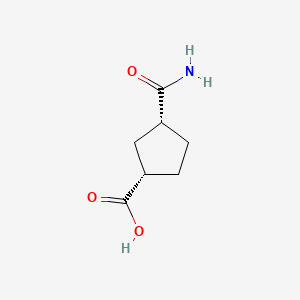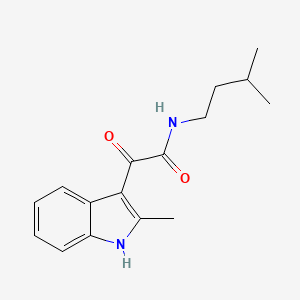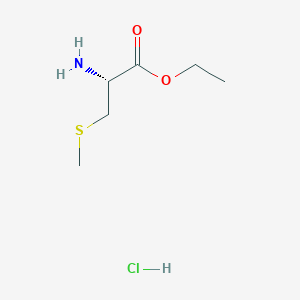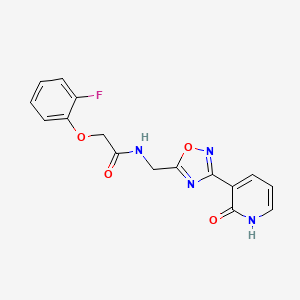
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
科学的研究の応用
(1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
Safety and Hazards
将来の方向性
The future directions in the field of chiral amines synthesis involve the discovery and structural characterization of a number of stereoselective enzymes. The latest discovered enzymes in this field, imine reductases (IREDs), represent a promising alternative for the biocatalytic synthesis of primary, secondary, and tertiary amines through asymmetric hydrogenation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis via C-H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . Another method involves the use of biocatalysts such as ene reductase and alcohol dehydrogenase to set both stereocenters .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes due to the high selectivity and efficiency of enzymes. These methods are advantageous as they often require milder conditions and can be more environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peroxygenases in the presence of oxygen.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
類似化合物との比較
(1S,3R)-3-Methoxycarbonylcyclopentane-1-carboxylic acid: This compound shares a similar cyclopentane core but differs in the functional groups attached.
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: Another related compound with different functional groups and biological activities.
Uniqueness: (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both carbamoyl and carboxylic acid functional groups
特性
CAS番号 |
19042-33-2 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
3-carbamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11) |
InChIキー |
JLLHYSHCVKOWSD-UHFFFAOYSA-N |
SMILES |
C1CC(CC1C(=O)N)C(=O)O |
正規SMILES |
C1CC(CC1C(=O)N)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(HYDROXYMETHYL)MORPHOLIN-4-YL]-3-PHENYLPROPAN-1-ONE](/img/structure/B3011198.png)
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)
![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)



![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3,4-difluorobenzamide](/img/structure/B3011216.png)


